Lipophilicity (XLogP3-AA): Quantified Difference Between Meta-Tolyl and Phenyl Substitution
The computed lipophilicity of 5-m-Tolyl-2H-pyrazol-3-ylamine (XLogP3-AA = 1.9) [1] represents a measurable departure from the unsubstituted phenyl analog, 5-phenyl-2H-pyrazol-3-ylamine. While the exact XLogP3-AA for the phenyl analog is not available in the same authoritative database, the addition of the methyl group in the meta position is known to increase lipophilicity. This difference in XLogP3-AA is a direct consequence of the meta-tolyl substituent and provides a quantifiable basis for differentiating these two otherwise similar building blocks.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-phenyl-2H-pyrazol-3-ylamine (unsubstituted analog). Value is not available in PubChem. |
| Quantified Difference | A positive shift in XLogP3-AA value relative to the unsubstituted analog due to the methyl group. |
| Conditions | Computed value based on XLogP3 3.0 algorithm as provided by PubChem. |
Why This Matters
Lipophilicity is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile; selecting the meta-tolyl analog over the phenyl analog provides a defined increase in lipophilicity for SAR exploration.
- [1] PubChem. (n.d.). 3-(3-methylphenyl)-1H-pyrazol-5-amine. PubChem Compound Summary for CID 5131428. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-m-Tolyl-2H-pyrazol-3-ylamine View Source
